BenchChemオンラインストアへようこそ!

tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate

NLRP3 inflammasome Medicinal chemistry Intermediate synthesis

tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a synthetic organic compound belonging to the N-Boc-4-anilinopiperidine class. Its structure features a piperidine core with an N-Boc (tert-butyloxycarbonyl) protecting group on the endocyclic nitrogen and a 2-nitrophenyl substituent on the exocyclic amine.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
CAS No. 87120-73-8
Cat. No. B1599784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate
CAS87120-73-8
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19(21)22/h4-7,12,17H,8-11H2,1-3H3
InChIKeyFOMQBPGBFQWLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate (CAS 87120-73-8): A Boc-Protected Piperidine Intermediate for NLRP3-Targeted Medicinal Chemistry


tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a synthetic organic compound belonging to the N-Boc-4-anilinopiperidine class. Its structure features a piperidine core with an N-Boc (tert-butyloxycarbonyl) protecting group on the endocyclic nitrogen and a 2-nitrophenyl substituent on the exocyclic amine . This compound serves as a bench-stable, protected intermediate that enables subsequent reduction of the nitro group to the corresponding aniline, a transformation critical for constructing more complex pharmacophores such as benzimidazol-2-one and cyanoguanidine derivatives evaluated as NLRP3 inflammasome inhibitors [1].

Why Generic Substitution of CAS 87120-73-8 with an Unprotected or Differently Protected Analog Fails in Multi-Step Synthesis


Substituting tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate with a close analog such as its ethyl carbamate equivalent (CAS 85443-52-3) or the free amine N-(2-nitrophenyl)piperidin-4-amine (CAS 57718-44-2) introduces critical process changes. The N-Boc group in the target compound is stable to catalytic hydrogenation conditions used to reduce the 2-nitrophenyl moiety to the aniline, whereas base-labile ethyl carbamates may undergo partial cleavage and the unprotected secondary amine can poison metal catalysts or undergo competing side reactions [1]. This chemoselectivity is essential for the reported 95% yield over the two-step nitro reduction and cyclization sequence that converts this intermediate into an NLRP3 inhibitor scaffold [1]. Furthermore, the commercial availability of the title compound, typically at 95–97% purity, eliminates the need for in-house Boc-protection of the free amine, providing a time-saving, single-component building block with a defined specification .

Quantitative Differential Evidence for tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate as a Superior Intermediate


Validated Intermediate in a Published NLRP3 Inhibitor Synthesis Pathway

The target compound is explicitly reported as the direct precursor (compound 56) to a key benzenediamine intermediate in the synthesis of a novel NLRP3 inhibitor series. Following nucleophilic aromatic substitution, its catalytic hydrogenation and subsequent cyclization delivered the desired cyanoguanidine-bearing benzimidazole intermediate 58 via intermediate 57 in 95% yield over two steps. This positions the compound as a structurally validated starting point for researchers aiming to replicate or expand upon this specific pharmacophore series [1]. In contrast, the ethyl carbamate analog is referenced primarily as a domperidone-related impurity or intermediate, with no comparable quantitative yield data publicly linked to NLRP3 scaffold construction .

NLRP3 inflammasome Medicinal chemistry Intermediate synthesis

Chemoselective Stability of the Boc-Protected Piperidine Under Nitroarene Hydrogenation Conditions

The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is stable under the neutral, Pd/C-catalyzed hydrogenation conditions used to reduce the 2-nitro group to the corresponding aniline [1]. This is a well-established differential advantage over base-labile carbamates such as ethyl carbamate (urethanes), which can undergo cleavage under prolonged hydrogenation or in the presence of trace base [2]. While direct comparative deprotection kinetics under identical conditions are not reported for this specific compound, the broader literature consensus indicates that ethyl carbamate protecting groups are significantly more susceptible to hydrogenolysis than tert-butyl carbamates, often requiring alternative reagents for removal [2].

Protecting group chemistry Catalytic hydrogenation Process chemistry

High-Yield Single-Step Synthesis from Commercial Building Blocks

The target compound is synthesized in a single SNAr step from commercially available 1-fluoro-2-nitrobenzene and N-Boc-4-aminopiperidine. A protocol reported on Bio-Protocol Exchange achieves a 96% isolated yield (2.20 g from 1.99 g of amine starting material) using K2CO3 in DMF at 70 °C [1]. This represents a significant efficiency advantage over the preparation of the corresponding ethyl carbamate analog, whose published syntheses typically employ ethyl chloroformate-mediated protection of the pre-formed secondary amine, adding an additional step and frequently resulting in lower overall yields . The 96% yield from commercially available protected amine precursor provides procurement leverage by minimizing the cost and time associated with the Boc-protection step.

Process scale-up Nucleophilic aromatic substitution Synthetic efficiency

Optimal Application Scenarios for tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate in Drug Discovery


Replication and Diversification of the Gastaldi NLRP3 Inflammasome Inhibitor Series

Research groups seeking to synthesize, optimize, or create focused libraries around the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold reported by Gastaldi et al. (Molecules, 2021) should prioritize this exact intermediate. Using the validated compound (56) ensures that the initial SNAr and subsequent hydrogenation-cyclization sequence can be reproduced with the 95% overall yield described in the primary literature [1]. Divergence from this specific intermediate risks introducing uncharacterized variables that complicate SAR interpretation and lower synthetic throughput.

Synthesis of 2-Aminophenylpiperidine Derivatives Requiring Orthogonal N-Protection

When a synthetic route demands a free primary aniline at the 2-position of the phenyl ring while keeping the piperidine nitrogen protected, this compound provides the optimal starting point. The N-Boc group withstands Pd/C-mediated hydrogenation of the nitro group, as confirmed in the NLRP3 inhibitor synthesis [1]. This orthogonal stability profile is critical when the downstream chemistry involves acylation, sulfonylation, or reductive amination of the revealed aniline, followed by late-stage acidic Boc deprotection (TFA/CH2Cl2) to unmask the piperidine for final functionalization [2].

Process Development and Scale-Up of Nitrophenylpiperidine Building Blocks

For medicinal chemistry groups or CROs scaling up the preparation of nitrophenylpiperidine-containing pharmacophores, sourcing the pre-formed Boc-protected intermediate is economically advantageous. The published 96% yield from commercial starting materials [1] translates to approximately 2.2 g of purified product per gram of N-Boc-4-aminopiperidine consumed. This efficiency, combined with the avoidance of a separate N-protection step, reduces solvent usage, purification costs, and cycle time, making it a leaner procurement option compared to unprotected or ethyl carbamate-protected alternatives that require additional synthetic manipulation before use in multi-step sequences.

Quote Request

Request a Quote for tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.